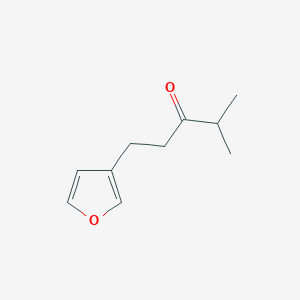

1-Furan-3-yl-4-methyl-pentan-3-one

Description

Overview of Furan-Containing Ketones in Contemporary Organic Synthesis and Research

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in organic synthesis. wikipedia.org Its unique electronic properties, arising from the interplay of the oxygen heteroatom and the conjugated π-system, render it susceptible to a variety of chemical transformations. wikipedia.org When a ketone functionality is incorporated into a furan-containing molecule, the resulting furan-containing ketones exhibit a rich and versatile chemistry.

These compounds are valuable intermediates in the synthesis of a wide array of more complex molecules. pharmaguideline.comnih.gov The furan ring can undergo electrophilic substitution reactions, Diels-Alder cycloadditions, and various metal-catalyzed cross-coupling reactions, while the ketone group provides a handle for nucleophilic additions, reductions, and enolate chemistry. This dual reactivity allows for the construction of intricate molecular frameworks with applications in medicinal chemistry, materials science, and agrochemicals. nih.gov

Definitive Structural Classification and IUPAC Nomenclature of 1-Furan-3-yl-4-methyl-pentan-3-one

This compound is a ketone derivative with a specific and well-defined structure. The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, precisely describes the arrangement of its constituent atoms.

The core of the molecule is a pentan-3-one chain, which is a five-carbon chain with a carbonyl group at the third carbon atom. A furan ring is attached to the first carbon of this pentanone chain via its third position. Additionally, a methyl group is substituted at the fourth carbon of the pentanone chain.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 1-(Furan-3-yl)-4-methylpentan-3-one |

| CAS Number | 553-84-4 |

| Canonical SMILES | CC(C)C(=O)CCC1=COC=C1 |

| InChI Key | AXHOACHCKBVTDS-UHFFFAOYSA-N |

Data sourced from multiple reputable chemical databases.

Scholarly Context and Research Significance of the Compound as a Synthetic Intermediate

The significance of this compound in the scholarly context lies primarily in its role as a versatile synthetic intermediate. Its structural features, namely the furan ring and the ketone functionality, offer multiple reaction sites for further chemical modifications.

The furan moiety, being an electron-rich aromatic system, is prone to electrophilic substitution reactions. wikipedia.org For instance, nitration of similar furan derivatives has been reported to occur, suggesting that this compound could undergo analogous transformations to introduce further functional groups onto the furan ring. chegg.comchegg.com The ketone group, on the other hand, can be a site for nucleophilic attack, reduction to an alcohol (1-furan-3-yl-4-methylpentan-1-ol), or conversion to other functional groups. chemsynthesis.com

While specific, in-depth research articles focusing solely on this compound are not abundant, its potential as a building block can be inferred from the broader literature on furan chemistry. For example, the synthesis of various substituted furans from ketones and acetylenes has been demonstrated, highlighting the utility of ketone precursors in constructing furan-based scaffolds. researchgate.net The acylation of furans is another common reaction, typically requiring a mild catalyst, which further underscores the reactivity of the furan ring and its potential for elaboration. pharmaguideline.com

The compound's structure is related to naturally occurring monoterpenoids like perillene, which is 3-(4-methyl-3-pentenyl)furan. nist.govnih.gov This structural similarity suggests that this compound could be a precursor or a synthetic target in the study of natural product analogues.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(furan-3-yl)-4-methylpentan-3-one |

InChI |

InChI=1S/C10H14O2/c1-8(2)10(11)4-3-9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

AXHOACHCKBVTDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CCC1=COC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of 1 Furan 3 Yl 4 Methyl Pentan 3 One

Established Reaction Pathways for 1-Furan-3-yl-4-methyl-pentan-3-one

The construction of the target molecule generally relies on forming the carbon-carbon bond between the furan (B31954) ring and the pentanone side chain. Alkylation and acylation reactions are the cornerstone methodologies for achieving this transformation.

Alkylation and Acylation of Furan Derivatives as Primary Synthetic Routes

The synthesis of ketones like this compound can be conceptually approached through either alkylation or acylation strategies.

Alkylation Routes: An alkylation approach would typically involve reacting a furan derivative bearing a nucleophilic center with an appropriate electrophilic pentanone synthon. For instance, a 3-furyl organometallic reagent, such as 3-furyllithium or a 3-furyl Grignard reagent, could be reacted with a suitable electrophile. However, a more common strategy in ketone synthesis is the alkylation of an enolate. youtube.com This would involve a precursor molecule containing a furan ring and a ketone moiety where an alpha-carbon is subsequently alkylated.

Acylation Routes: Acylation represents a more direct and widely employed method for synthesizing aryl and heteroaryl ketones. This involves the reaction of a furan ring with an acylating agent, such as an acyl halide or an anhydride (B1165640), to introduce the keto-functionalized side chain. studysmarter.co.uk For the specific synthesis of this compound, this would entail the acylation of a 3-substituted furan precursor or, more challenging, the direct acylation of furan itself under conditions that favor 3-substitution.

Application of Friedel-Crafts Acylation for Introducing the Ketone Moiety

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic or heteroaromatic ring. researchgate.net In the context of synthesizing this compound, this reaction would involve treating furan or a suitable furan derivative with an acylating agent like isovaleryl chloride (4-methylpentanoyl chloride) or isovaleric anhydride in the presence of a Lewis acid catalyst.

Furan is a π-rich heterocycle and is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. chemicalbook.com This high reactivity, however, is coupled with sensitivity towards strong acids, which can lead to polymerization or ring-opening side reactions. ksu.edu.samatanginicollege.ac.in Therefore, classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃) are often too harsh for furan and can result in low yields or complete decomposition. stackexchange.com Milder Lewis acids, such as boron trifluoride-etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), are preferred as catalysts to achieve a more controlled reaction. stackexchange.comgoogle.comresearchgate.net

A plausible, though challenging, pathway is the direct Friedel-Crafts acylation of furan with isovaleryl chloride. The primary challenge in this direct approach is controlling the position of substitution, an issue of regioselectivity.

Advanced Aspects of this compound Synthesis

The successful synthesis of a 3-substituted furan such as this compound requires overcoming significant hurdles related to the inherent reactivity patterns of the furan ring.

Regioselectivity Challenges in Substituent Introduction to the Furan Ring

A fundamental challenge in the synthesis of this compound is controlling the regioselectivity of electrophilic substitution on the furan nucleus. Electrophilic attack on furan overwhelmingly favors the C2 and C5 positions (the α-carbons) over the C3 and C4 positions (the β-carbons). ksu.edu.samatanginicollege.ac.in This preference is due to the greater stabilization of the cationic intermediate (σ-complex) formed during α-attack, which can be described by three resonance structures, as opposed to the intermediate from β-attack, which has only two. chemicalbook.comresearchgate.net

Direct Friedel-Crafts acylation of unsubstituted furan, therefore, typically yields the 2-acylfuran as the major product, with the desired 3-acylfuran being a minor, often difficult-to-isolate, product. This makes direct acylation an inefficient route to 3-substituted furans without specialized strategies.

Methodologies for Enhancing Regioselectivity, including Directing Groups and Catalysis

To overcome the innate preference for α-substitution, several advanced methodologies have been developed to enhance regioselectivity towards the C3 position.

Directing Groups: One effective strategy is the use of directing groups. A substituent already present on the furan ring can influence the position of a subsequent electrophilic attack. By installing a bulky protecting group or a specific directing group at the C2 position, electrophilic substitution can be guided to the C3 position. After the desired substituent is introduced at C3, the directing group can be removed.

Catalysis: The choice of catalyst and reaction conditions can also profoundly influence regioselectivity. Transition-metal catalysis, using metals like palladium or copper, has emerged as a powerful tool for the controlled functionalization of heterocycles. mdpi.com For instance, specific palladium-catalyzed cross-coupling reactions can enable the formation of C-C bonds at specific positions on the furan ring, provided a suitable precursor (e.g., a 3-halofuran) is available. mdpi.com While not a direct electrophilic substitution, these catalytic methods provide an alternative, highly regioselective pathway to 3-substituted furans. Some catalytic systems are designed to operate under milder conditions, which can also alter the kinetic and thermodynamic product ratios, potentially favoring the less stable 3-substituted isomer. nih.govfrontiersin.org

Below is a table summarizing strategies to control regioselectivity in furan synthesis.

| Methodology | Description | Example |

| Blocking Groups | A removable group is placed at the reactive C2/C5 positions to force substitution at C3/C4. | Use of a silyl (B83357) or other bulky group at C2, which is later removed. |

| Directed Ortho Metalation (DoM) | A directing group at C2 or C3 facilitates deprotonation at an adjacent position, followed by reaction with an electrophile. | A carboxamide or similar group at C2 directs lithiation to the C3 position. |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck) on pre-functionalized furans (e.g., 3-bromofuran) allow for precise C-C bond formation. mdpi.com | Palladium-catalyzed coupling of 3-bromofuran (B129083) with an organoboron reagent. mdpi.com |

| Catalyst Control | The specific Lewis acid or transition metal catalyst can influence the site of reactivity. | Certain rhodium or cobalt catalysts in metalloradical cyclizations can afford high regioselectivity. nih.gov |

Optimization of Reaction Parameters: Temperature Control, Inert Atmospheres, and Catalyst Selection

Given the sensitivity of the furan ring, careful optimization of reaction parameters is critical for a successful synthesis with a reasonable yield. scielo.br

Temperature Control: Friedel-Crafts acylations and other electrophilic substitutions on furan are often conducted at low temperatures (e.g., 0 °C or below) to minimize polymerization and the formation of undesired byproducts. Maintaining strict temperature control throughout the reaction and workup is essential.

Inert Atmospheres: Many of the reagents used in these syntheses, particularly organometallic intermediates and certain catalysts, are sensitive to air and moisture. Performing reactions under an inert atmosphere of nitrogen or argon is standard practice to prevent degradation of reagents and catalysts and to avoid unwanted side reactions.

Catalyst Selection: As previously mentioned, the choice of catalyst is paramount. For Friedel-Crafts type reactions, milder Lewis acids are crucial. For other approaches, the selection of the transition metal and its associated ligands can determine the success, yield, and selectivity of the reaction. The catalyst loading is also an important parameter to optimize; while higher loadings might increase reaction rates, they can also lead to more side products. researchgate.netmdpi.com

The following table outlines the impact of key reaction parameters on the synthesis of acylated furans.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperatures can increase reaction rate but also promote polymerization and side reactions. | Conduct reactions at low temperatures (e.g., 0 °C to ambient) and monitor for optimal conversion. |

| Catalyst | Strong Lewis acids (AlCl₃) cause furan decomposition. Milder catalysts are necessary. stackexchange.com | Use milder Lewis acids like BF₃·OEt₂, SnCl₄, or metal triflates. stackexchange.comgoogle.com Optimize catalyst loading to balance reactivity and yield. mdpi.com |

| Solvent | Solvent polarity can influence catalyst activity and solubility of reactants. | Non-polar solvents like dichloromethane (B109758) or carbon disulfide are common. More "green" options like acetonitrile (B52724) are being explored. scielo.br |

| Atmosphere | Reagents may be sensitive to air or moisture, leading to decomposition and lower yields. | Conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon). |

| Reaction Time | Insufficient time leads to low conversion; excessive time can increase byproduct formation. scielo.br | Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. |

Alternative Synthetic Strategies for Related Furan-Containing Ketones

The synthesis of ketones bearing a furan-3-yl moiety can be approached through several innovative methods. These strategies often involve the formation of key carbon-carbon bonds by reacting furan precursors with appropriate alkylating or acylating agents.

Utilization of Alkyllithium Reagents with Furan-3-carboxylate Derivatives

A notable strategy for the synthesis of furan-3-yl ketones involves the reaction of alkyllithium reagents with lithium furan-3-carboxylate. publish.csiro.au This method has been successfully employed to prepare ketones such as 4-benzyloxy-1-(furan-3'-yl)pentan-1-one and 4-benzyloxy-1-(furan-3'-yl)butan-1-one. publish.csiro.au The process begins with the conversion of commercially available furan-3-carboxylic acid into its lithium salt using methyllithium. publish.csiro.au Subsequently, an alkyllithium reagent, generated in situ, is introduced to the suspension of lithium furan-3-carboxylate. publish.csiro.au

This approach demonstrates that the reaction at the carboxylate group is more rapid than potential side reactions like proton abstraction from the solvent or at the C2 position of the furan ring. publish.csiro.au The successful synthesis of these ketones serves as a proof of concept for constructing the carbon framework of furan-3-yl ketones through the direct addition of alkyllithium derivatives to a furan-3-carboxylate precursor. publish.csiro.au

Table 1: Synthesis of Furan-3-yl Ketones via Alkyllithium Reagents

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Furan-3-carboxylic acid | 1. Methyllithium 2. 1-Benzyloxy-3-chloropropane, Lithium alloy | 4-Benzyloxy-1-(furan-3'-yl)butan-1-one | publish.csiro.au |

| Furan-3-carboxylic acid | 1. Methyllithium 2. (4-Benzyloxy)butyllithium (generated in situ) | 4-Benzyloxy-1-(furan-3'-yl)pentan-1-one | publish.csiro.au |

Investigations into Homologation and C-C Bond Cleavage Reactions Leading to Similar Ketones

Transition metal-catalyzed carbon-carbon (C-C) bond cleavage represents a powerful tool for restructuring molecular skeletons and could be applied to the synthesis of long-chain ketones from more accessible aryl ketones. researchgate.netresearchgate.net This process, known as multi-carbon homologation, involves the cleavage of an Ar−C(O) bond and subsequent cross-coupling with alkenols. researchgate.net While specific applications to furan-based ketones are still emerging, the general methodology offers a strategic alternative. Mechanistic studies suggest that the choice of ligand is crucial for promoting both the C-C bond cleavage and the subsequent asymmetric migration-insertion process. researchgate.net This strategy has been used for the late-stage diversification of biologically important molecules, highlighting its potential synthetic utility. researchgate.net

The cleavage of C-C bonds in aldehydes and ketones can also be mediated by other reagents and conditions, a transformation known for over a century. dtu.dk Furthermore, oxidative ring cleavage of the furan moiety itself is a well-established transformation that yields various 1,4-dicarbonyl compounds, which could serve as precursors in different synthetic routes. dntb.gov.ua

Expedient Synthesis of Analogous Furan-Based Chromenones and Hydrazones

The versatile reactivity of the furan core allows for its incorporation into more complex heterocyclic systems, such as chromenones and hydrazones.

The synthesis of hybrid structures containing both furan and chromenone scaffolds has been achieved under Knoevenagel reaction conditions. researchgate.net For example, (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones have been synthesized, with reaction conditions optimized using both thermal activation and microwave activation to improve yields. researchgate.net

Furan-based hydrazones are another important class of analogous compounds. researchgate.net Their synthesis is generally achieved through the condensation reaction of a hydrazine (B178648) or hydrazide with a furan-containing aldehyde or ketone. researchgate.net For instance, new hydrazone derivatives have been prepared via the nucleophilic addition-elimination reaction of 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide with aromatic aldehydes or ketones. researchgate.net In another approach, furfural (B47365) N,N-dimethyl hydrazones were readily prepared by mixing equimolar amounts of the corresponding furan aldehyde and N,N-dimethyl hydrazine. nih.gov This derivatization enables the use of otherwise unreactive formyl furans in cycloaddition reactions for producing renewable aromatics. nih.gov Additionally, furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) can be reacted with dihydrazides, such as adipic acid dihydrazide, to form hydrazones, confirmed by spectroscopic methods. nih.gov

Table 2: Synthesis of Analogous Furan-Based Heterocycles

| Furan Precursor | Reaction Partner | Product Type | Reference |

|---|---|---|---|

| 5-arylfuran-2(3H)-one derivative | 3-formylchromone | Furan-based Chromenone | researchgate.net |

| Furan aldehyde/ketone | Hydrazine/Hydrazide | Furan-based Hydrazone | researchgate.net |

| Furfural | N,N-dimethyl hydrazine | Furfural Hydrazone | nih.gov |

| 5-Hydroxymethylfurfural | Adipic acid dihydrazide | Furan-based Hydrazone | nih.gov |

Purification Protocols for Synthesized this compound

Following the synthesis of this compound, purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of this type of ketone is column chromatography.

This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent system such as a hexane/ethyl acetate (B1210297) gradient. The components of the crude reaction mixture are separated based on their differential adsorption to the silica gel and solubility in the eluting solvent. By gradually increasing the polarity of the solvent system (increasing the proportion of ethyl acetate to hexane), compounds are eluted in order of increasing polarity. This allows for the isolation of the desired this compound as a pure fraction.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Benzyloxy-1-(furan-3'-yl)pentan-1-one |

| 4-Benzyloxy-1-(furan-3'-yl)butan-1-one |

| Furan-3-carboxylic acid |

| Methyllithium |

| 1-Benzyloxy-3-chloropropane |

| (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide |

| Furfural |

| N,N-dimethyl hydrazine |

| 5-Hydroxymethylfurfural (5-HMF) |

Reaction Chemistry and Mechanistic Investigations of 1 Furan 3 Yl 4 Methyl Pentan 3 One

Reactivity at the Ketone Functionality

The ketone group, a carbonyl functional group, is a primary site for nucleophilic addition reactions. The electrophilic carbon atom of the carbonyl is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

Nucleophilic Addition Reactions, including those with Grignard Reagents

Nucleophilic addition reactions are fundamental to the chemistry of ketones. A prominent example is the Grignard reaction, where organomagnesium halides (Grignard reagents) act as potent nucleophiles. The reaction of 1-Furan-3-yl-4-methyl-pentan-3-one with a Grignard reagent, such as methylmagnesium bromide, would proceed through the nucleophilic attack of the methyl group on the carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide, yielding a tertiary alcohol, 1-furan-3-yl-3,4-dimethyl-pentan-3-ol.

The general mechanism involves the following steps:

Nucleophilic Attack: The Grignard reagent adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A magnesium alkoxide intermediate is formed.

Protonation: Subsequent treatment with a weak acid (e.g., NH4Cl solution) protonates the alkoxide to give the final alcohol product.

A variety of Grignard reagents can be employed to introduce different alkyl or aryl groups at the carbonyl position, highlighting the synthetic versatility of this reaction.

Formation of Derivatives via Condensation Reactions

Condensation reactions of the ketone functionality in this compound with compounds containing primary amino groups, such as hydroxylamine, hydrazine (B178648), and its derivatives, lead to the formation of various imine-type derivatives. These reactions typically involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

| Reactant | Product | Product Class |

| Hydroxylamine (NH2OH) | This compound oxime | Oxime |

| Hydrazine (NH2NH2) | This compound hydrazone | Hydrazone |

| Phenylhydrazine (C6H5NHNH2) | This compound phenylhydrazone | Phenylhydrazone |

These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent ketone.

Reactivity of the Furan (B31954) Heterocyclic System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the oxygen atom influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Ring, such as Nitration and Halogenation

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The substitution generally occurs at the C2 and C5 positions, which are the most electron-rich. chemicalbook.compearson.com However, in 3-substituted furans like the title compound, the existing substituent directs the incoming electrophile. The acyl group at the 3-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution.

Nitration: Nitration of furan requires mild conditions to avoid polymerization and ring-opening reactions. pharmaguideline.com A common nitrating agent is acetyl nitrate (B79036), which is used at low temperatures. pharmaguideline.com For this compound, the electron-withdrawing nature of the keto-alkyl substituent would direct the incoming nitro group primarily to the C2 or C5 position.

Halogenation: Halogenation of furans is also a facile process. pharmaguideline.comquimicaorganica.org Due to the high reactivity of the furan ring, reactions with chlorine and bromine can be vigorous and may lead to polysubstitution. pharmaguideline.comquimicaorganica.org To achieve monohalogenation, milder halogenating agents or specific reaction conditions are necessary. For instance, bromination can be carried out at low temperatures, sometimes using a dioxane-bromine complex. pharmaguideline.com The substitution pattern would again be directed by the existing substituent.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | Acetyl nitrate (CH3COONO2) | 1-(2-Nitro-furan-3-yl)-4-methyl-pentan-3-one and 1-(5-Nitro-furan-3-yl)-4-methyl-pentan-3-one |

| Bromination | Bromine in dioxane | 1-(2-Bromo-furan-3-yl)-4-methyl-pentan-3-one and 1-(5-Bromo-furan-3-yl)-4-methyl-pentan-3-one |

Catalytic Hydrogenation and Reduction Pathways to Tetrahydrofuran (B95107) Derivatives

The furan ring can be reduced to a tetrahydrofuran ring through catalytic hydrogenation. This transformation typically requires a catalyst such as palladium, platinum, or nickel under hydrogen pressure. The reduction of the furan ring is a valuable synthetic route to saturated heterocyclic systems. orgsyn.org

The reduction of this compound would yield 1-(tetrahydrofuran-3-yl)-4-methyl-pentan-3-one. It is important to note that under certain conditions, the ketone functionality can also be reduced to a secondary alcohol. Selective reduction of the furan ring while preserving the ketone can be challenging and may require careful selection of the catalyst and reaction conditions. Conversely, selective reduction of the ketone without affecting the furan ring can be achieved using milder reducing agents like sodium borohydride. The reduction of the furan ring can lead to the formation of stereoisomers, depending on the substitution pattern of the resulting tetrahydrofuran. nih.govresearchgate.net

Stereochemical Control and Asymmetric Transformations in Furan-Ketone Synthesis

The synthesis of furan-containing ketones with specific stereochemistry is an area of significant research interest, particularly for applications in the synthesis of natural products and pharmaceuticals. Asymmetric synthesis aims to control the formation of stereocenters, leading to enantiomerically enriched or pure products.

In the context of this compound, a chiral center can be introduced at the carbon atom of the ketone upon reduction to an alcohol. Asymmetric reduction of the ketone would yield a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Furthermore, the synthesis of the furan-ketone itself can be designed to be asymmetric. For instance, asymmetric variations of reactions used to construct the carbon skeleton, such as asymmetric aldol (B89426) or Michael reactions, could be employed to establish stereocenters in the molecule. The development of stereoselective methods for the synthesis of substituted furans and tetrahydrofurans is an active area of organic synthesis. nih.gov

Asymmetric Induction in the Synthesis of Acyclic Ketones, General Principles

Asymmetric synthesis is a field dedicated to the creation of chiral molecules with a defined three-dimensional arrangement. A key concept in this discipline is asymmetric induction, where a chiral element within the substrate, reagent, catalyst, or solvent influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. slideshare.netuwindsor.ca This principle is of paramount importance in the synthesis of acyclic ketones, where the creation of stereocenters adjacent to the carbonyl group is a common synthetic challenge.

The control of stereochemistry in these reactions can be governed by either kinetic or thermodynamic control. rsc.org In a kinetically controlled process, the product ratio is determined by the relative activation energies of the pathways leading to the different stereoisomers. rsc.org Conversely, a thermodynamically controlled reaction, where product formation is reversible, results in a product mixture that reflects the relative thermodynamic stabilities of the stereoisomers. rsc.org

Several models have been developed to predict the stereochemical outcome of nucleophilic additions to the carbonyl group of chiral acyclic ketones. One of the foundational models is Cram's Rule, which provides a framework for predicting the major diastereomer formed. slideshare.net This model, along with its refinements by Felkin and Anh, considers the steric interactions between the incoming nucleophile and the substituents on the adjacent chiral carbon, guiding the nucleophile to attack from the least hindered face of the carbonyl. These principles are fundamental to designing synthetic routes that yield specific stereoisomers of acyclic ketones.

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The reactivity of this compound is dominated by the chemical properties of its two key functional groups: the furan ring and the ketone carbonyl group. The furan ring is an electron-rich aromatic heterocycle that is susceptible to electrophilic attack. pharmaguideline.comchemistrywithdrsantosh.com

Electrophilic Aromatic Substitution:

The furan ring readily undergoes electrophilic substitution reactions such as nitration, halogenation, and acylation. pharmaguideline.comchemistrywithdrsantosh.comyoutube.com The acetyl group at the 3-position is a deactivating, meta-directing group in a benzene system. However, in the furan ring, the heteroatom's influence is dominant. The oxygen atom directs electrophiles primarily to the adjacent α-positions (C2 and C5). Given that the C3 position is substituted, electrophilic attack is most likely to occur at the C2 or C5 position. For example, the nitration of 1-(furan-3-yl)ethanone (B83670) with nitric acid is a key transformation. chegg.com The electron-withdrawing nature of the keto group deactivates the ring, but substitution still occurs, primarily at the C2 or C5 position, which are most activated by the ring oxygen.

A generalized mechanism for electrophilic substitution on the furan ring involves:

Generation of an electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Attack of the furan's π-electrons on the electrophile, forming a resonance-stabilized cationic intermediate (the sigma complex or arenium ion).

Deprotonation by a weak base to restore the aromaticity of the furan ring.

Transformations involving the Ketone Group:

The ketone moiety can undergo a variety of characteristic reactions. These include nucleophilic addition to the carbonyl carbon, reduction to a secondary alcohol, and enolate formation under basic conditions, which allows for α-alkylation or condensation reactions.

Furan Ring Formation Mechanisms:

The synthesis of the furan ring itself is a key transformation. The Paal-Knorr synthesis is one of the most common methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org For a 3-substituted furan like the one in the title compound, this would require a specifically substituted 1,4-dicarbonyl precursor. The mechanism involves the protonation of one carbonyl group, followed by intramolecular nucleophilic attack by the enol form of the other carbonyl, and subsequent dehydration to form the aromatic furan ring. organic-chemistry.org

Another relevant mechanistic pathway is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound under basic conditions. chemistrywithdrsantosh.com This condensation reaction followed by cyclization and dehydration provides a route to substituted furans. chemistrywithdrsantosh.com

Recent mechanistic studies on furan formation have also explored metal-mediated pathways. For instance, density functional theory calculations have been used to investigate silver-mediated furan formation through oxidative coupling, revealing a mechanism that involves both radical and ionic steps where the silver cation acts as both an oxidant and a catalyst. nih.gov

Table 2: Regioselectivity in Electrophilic Substitution of 3-Substituted Furans

| Electrophilic Reagent | Expected Major Product Position | Mechanistic Notes |

| HNO₃ / H₂SO₄ | C2 or C5 | The oxygen atom is a strong activating group and directs ortho/para (C2/C5). The C3-keto group is deactivating. pharmaguideline.comchegg.com |

| Br₂ / Dioxane | C2 or C5 | Halogenation is rapid; mild conditions are needed to prevent polyhalogenation. pharmaguideline.com |

| Acetic Anhydride (B1165640) / BF₃ | C2 or C5 | Friedel-Crafts acylation requires a mild Lewis acid catalyst due to the furan ring's acid sensitivity. chemistrywithdrsantosh.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Furan 3 Yl 4 Methyl Pentan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of 1-Furan-3-yl-4-methyl-pentan-3-one by providing information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Analysis and Signal Assignment for Furan (B31954) and Pentanone Moieties

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the furan ring and the pentanone chain. The furan protons are expected in the aromatic region, typically between 6.0 and 8.0 ppm. The proton at the C2 position of the furan ring is anticipated to appear as a singlet or a finely split multiplet around 7.4 ppm. The proton at the C5 position, also a singlet or finely split multiplet, is predicted to be in a similar region, while the proton at the C4 position is expected to resonate at a slightly higher field, around 6.4 ppm.

The protons of the pentanone moiety will appear in the aliphatic region. The two methylene (B1212753) groups adjacent to the furan ring and the carbonyl group are expected to show complex splitting patterns, likely as triplets, in the range of 2.5 to 3.0 ppm. The methine proton of the isobutyl group is predicted to be a multiplet around 2.4 ppm, and the two methyl groups of the isobutyl moiety are expected to appear as a doublet around 0.9 ppm.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (Furan) | ~7.4 | s |

| H-5 (Furan) | ~7.4 | s |

| H-4 (Furan) | ~6.4 | s |

| -CH2- (adjacent to furan) | ~2.8 | t |

| -CH2- (adjacent to C=O) | ~2.6 | t |

| -CH- (isobutyl) | ~2.4 | m |

| -CH3 (isobutyl) | ~0.9 | d |

Predicted ¹H NMR data. s = singlet, d = doublet, t = triplet, m = multiplet.

Carbon-13 (¹³C) NMR Spectral Interpretation, emphasizing Carbonyl Chemical Shifts

The ¹³C NMR spectrum provides further structural confirmation. The most downfield signal is expected for the carbonyl carbon (C=O) of the ketone, typically appearing in the range of 200-215 ppm. libretexts.org The carbons of the furan ring are predicted to resonate in the aromatic region, with the C2 and C5 carbons appearing around 143 ppm and 139 ppm, respectively. The C3 and C4 carbons of the furan ring are expected at approximately 126 ppm and 109 ppm.

The aliphatic carbons of the pentanone chain will be found at higher fields. The methylene carbons adjacent to the furan and carbonyl groups are predicted to be in the range of 40-50 ppm. The methine carbon of the isobutyl group is expected around 47 ppm, and the methyl carbons are anticipated to be the most upfield, at approximately 18 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~211 |

| C-2 (Furan) | ~143 |

| C-5 (Furan) | ~139 |

| C-3 (Furan) | ~126 |

| C-4 (Furan) | ~109 |

| -CH2- (adjacent to furan) | ~45 |

| -CH2- (adjacent to C=O) | ~42 |

| -CH- (isobutyl) | ~47 |

| -CH3 (isobutyl) | ~18 |

Predicted ¹³C NMR data.

Application of Two-Dimensional NMR Techniques (DEPT, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, including the carbonyl carbon and the C3 carbon of the furan ring, would be absent. This would help in distinguishing the methylene and methine/methyl carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the furan protons to their corresponding furan carbons and the aliphatic protons to their respective carbons in the pentanone chain, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

The IR spectrum of this compound would exhibit characteristic absorption bands for its principal functional groups. A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The furan ring would show several characteristic bands, including C-H stretching vibrations around 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-O-C stretching vibrations typically found between 1000 and 1300 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the pentanone chain would appear in the 2850-3000 cm⁻¹ range.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1715 - 1735 |

| C-H (Furan) | ~3100 |

| C=C (Furan) | 1500 - 1600 |

| C-O-C (Furan) | 1000 - 1300 |

| C-H (Aliphatic) | 2850 - 3000 |

Predicted IR absorption ranges.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the accurate molecular weight of this compound, confirming its elemental composition of C₁₀H₁₄O₂. The fragmentation pattern observed in the mass spectrum would offer further structural insights.

Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The loss of the isobutyl group would lead to a fragment ion corresponding to the 3-furoylacetyl cation. Alternatively, cleavage on the other side of the carbonyl group would result in the loss of the furan-3-ylmethyl group. The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO or CHO moieties. libretexts.org

Additional Spectroscopic Techniques for Specialized Structural Insights

To resolve ambiguities and gain a more detailed picture of the molecular architecture of this compound, several advanced spectroscopic methods are invaluable. These techniques provide through-bond and through-space correlations, offering unambiguous evidence of the atomic arrangement and stereochemistry.

2D NMR experiments are powerful tools for mapping out the complete chemical structure by revealing correlations between different nuclei. For a molecule like this compound, the following 2D NMR experiments would be particularly insightful.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the protons on adjacent carbons in the pentanone chain and within the furan ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is instrumental in definitively assigning the ¹³C signals based on their attached, and often more easily assigned, protons. github.io An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is arguably one of the most powerful 2D NMR techniques for piecing together a molecule's carbon skeleton, as it reveals long-range connectivities. sdsu.edu For instance, it would show a correlation between the carbonyl carbon and the protons on the adjacent methylene and methine groups.

The following tables present the expected 2D NMR correlations for this compound, based on its known structure and typical chemical shift values.

Table 1: Expected ¹H-¹H COSY Correlations for this compound

| Proton (Position) | Correlating Proton(s) (Position) |

| H1 (Methylene) | H2 (Methylene) |

| H2 (Methylene) | H1 (Methylene) |

| H4 (Methine) | H5 (Methyl), H5' (Methyl) |

| H2' (Furan) | H4' (Furan), H5' (Furan) |

| H4' (Furan) | H2' (Furan), H5' (Furan) |

| H5' (Furan) | H2' (Furan), H4' (Furan) |

Table 2: Expected HSQC and HMBC Correlations for this compound

| Carbon (Position) | Attached Proton(s) (HSQC) | Long-Range Proton(s) (HMBC) |

| C1 (Methylene) | H1 | H2 |

| C2 (Methylene) | H2 | H1, H2' (Furan), H4' (Furan) |

| C3 (Carbonyl) | - | H1, H2, H4 |

| C4 (Methine) | H4 | H5, H5' |

| C5, C5' (Methyl) | H5, H5' | H4 |

| C2' (Furan) | H2' | H4', H5' |

| C3' (Furan) | - | H2, H2', H4' |

| C4' (Furan) | H4' | H2', H5' |

| C5' (Furan) | H5' | H2', H4' |

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. researchgate.net This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. researchgate.net

For this compound, obtaining suitable crystals would provide invaluable information, including:

Precise bond lengths and angles: Confirming the geometry of the furan ring and the pentanone chain.

Conformation: Determining the preferred spatial arrangement of the furan ring relative to the side chain.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, which can provide insights into non-covalent interactions like hydrogen bonding (if applicable) and van der Waals forces.

While no published crystal structure for this specific compound was found, analysis of related furan derivatives suggests that the furan ring is typically planar. rsc.org X-ray crystallography would definitively confirm this and elucidate the torsional angles between the ring and the alkyl ketone substituent.

In the absence of experimental data or to complement it, computational methods such as Density Functional Theory (DFT) can be employed to predict spectroscopic properties. chemsynthesis.com By calculating the equilibrium geometry of the molecule, it is possible to predict its ¹H and ¹³C NMR chemical shifts, as well as its vibrational frequencies (IR and Raman). organic-chemistry.org

For this compound, a computational approach could:

Predict NMR spectra: These theoretical spectra can be compared with experimental data to aid in peak assignment and resolve ambiguities.

Analyze conformational preferences: The relative energies of different conformers (e.g., resulting from rotation around the C2-C3' bond) can be calculated to determine the most stable conformation in the gas phase or in solution (using appropriate solvent models).

Simulate vibrational spectra: This can help in assigning the various stretching and bending modes in the experimental IR and Raman spectra.

These advanced techniques, used in combination, provide a powerful arsenal (B13267) for the complete and unambiguous structural characterization of organic molecules like this compound.

Computational Chemistry and Theoretical Investigations of 1 Furan 3 Yl 4 Methyl Pentan 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Studies for Predicting Electronic Properties and Reactivity Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. rsc.orgnih.gov In a theoretical study of 1-Furan-3-yl-4-methyl-pentan-3-one, DFT calculations would be employed to optimize the molecule's geometry and compute its electronic wavefunction. From this, key descriptors of reactivity can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For furan-containing compounds, the aromatic furan (B31954) ring, with its delocalized π-electrons and an oxygen lone pair, significantly influences the electronic landscape, often acting as an electron donor. numberanalytics.comnih.gov

DFT calculations also allow for the generation of an electrostatic potential (ESP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would be expected to show a negative potential (red/yellow) around the carbonyl oxygen and the furan's oxygen atom, indicating regions susceptible to electrophilic attack. Conversely, a positive potential (blue) would likely be found around the carbonyl carbon and hydrogens, indicating sites for nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties

This table presents typical electronic property data that would be generated from a DFT analysis of this compound, based on studies of similar molecules. researchgate.net

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 2.8 D |

Computational Prediction of Reactive Sites and Regioselectivity

Building on electronic property calculations, computational methods can precisely predict the most likely sites for chemical reactions. Local reactivity descriptors, such as Fukui functions, are derived from DFT to quantify the reactivity at each atomic site. These indices identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, a computational analysis would likely identify several key reactive sites:

The Carbonyl Carbon: As in most ketones, this carbon is electrophilic and a primary target for nucleophiles.

The Furan Ring: The furan ring is known to undergo electrophilic aromatic substitution. numberanalytics.com Computational models can predict the regioselectivity of such reactions, determining whether substitution is favored at the C2, C4, or C5 position of the 3-substituted furan.

α-Hydrogens: The hydrogens on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate, which is a key intermediate in many reactions.

This predictive power is crucial for designing synthetic routes, as it can explain or predict the outcomes of reactions where multiple products are possible. researchgate.net

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on electronic structure, molecular modeling and simulation explore the dynamic behavior and larger-scale properties of molecules, such as their preferred shapes and the energetics of their transformations.

Conformational Analysis and Energy Landscapes of this compound

The molecule this compound possesses several single bonds that can rotate, giving rise to numerous possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformers, as they will be the most populated at equilibrium and will dominate the compound's observed properties.

A computational conformational search would involve systematically rotating the key dihedral angles—specifically around the C-C bonds of the pentanone chain and the bond connecting the chain to the furan ring. For each resulting conformation, a quantum mechanical calculation would determine its potential energy. Plotting these energies against the rotational angles generates a potential energy surface, or energy landscape. The low-energy valleys on this landscape correspond to stable conformers, while the peaks represent the energy barriers to rotation between them. Studies on similar alkyl ketones show that interactions between substituents and the carbonyl group, known as the "alkyl ketone effect," can significantly influence conformational preferences. psgcas.ac.inresearchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis

A computational study would systematically vary these angles to map the energy landscape and identify stable conformers.

| Dihedral Angle | Atoms Involved | Description of Rotation |

|---|---|---|

| τ1 | C(ring)-C(ring)-C(chain)-C(chain) | Rotation of the entire pentanone chain relative to the furan ring. |

| τ2 | C(ring)-C(chain)-C(carbonyl)-C(isobutyl) | Rotation around the C-C bond adjacent to the carbonyl group. |

| τ3 | C(carbonyl)-C(isobutyl)-C(isopropyl)-H | Rotation of the isobutyl group. |

Computational Mapping of Reaction Pathways and Transition States

Beyond static structures, computational chemistry can model the entire course of a chemical reaction. By mapping a reaction pathway, scientists can understand the mechanism, identify transient intermediates, and calculate the energy of the transition state—the highest energy point along the reaction coordinate.

For example, the reduction of the ketone group in this compound to an alcohol could be modeled. The calculation would start with the optimized geometries of the reactants (the ketone and a reducing agent) and end with the optimized geometry of the product (the alcohol). The computational algorithm would then find the lowest energy path connecting them. The energy of the transition state on this path determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. Such studies have been used to understand the formation of furan from various precursors, revealing complex, multi-step processes and identifying the rate-limiting steps. researchgate.net This information is invaluable for optimizing reaction conditions like temperature and catalyst choice. researchgate.net

In Silico Prediction of Molecular Interactions and Structural Attributes

In silico methods refer to a broad range of computational tools used to predict a molecule's properties based solely on its structure. These predictions are especially valuable in fields like drug discovery and materials science for screening large numbers of compounds quickly.

For this compound, various structural attributes and physicochemical properties can be predicted. These include properties that govern how the molecule might behave in a biological system or in different solvents. Common predicted properties include:

LogP (Octanol-Water Partition Coefficient): Predicts the lipophilicity (fat-solubility) versus hydrophilicity (water-solubility) of a molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (like oxygen and nitrogen) in a molecule, which correlates with its ability to permeate cell membranes.

Aqueous Solubility (LogS): A prediction of how well the compound dissolves in water.

Number of Rotatable Bonds: An indicator of molecular flexibility. nobelprize.org

These properties are calculated using algorithms that rely on the molecule's 2D or 3D structure, often breaking it down into fragments with known contributions. Such in silico evaluations are a standard part of modern chemical research. researchgate.net

Table 3: Illustrative In Silico Predicted Molecular Properties

This table shows examples of physicochemical properties for this compound that can be predicted using computational software.

| Property | Description | Predicted Value Range |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 166.22 g/mol |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms; relates to membrane permeability. | 30-35 Ų |

| Number of Rotatable Bonds | Count of single bonds that allow free rotation, indicating flexibility. | 4 |

| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond (e.g., oxygens). | 2 |

| Hydrogen Bond Donors | Number of atoms that can donate a hydrogen bond (e.g., -OH, -NH). | 0 |

Future Research Directions and Perspectives in 1 Furan 3 Yl 4 Methyl Pentan 3 One Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern organic synthesis, with a focus on utilizing renewable resources and developing environmentally benign reaction pathways. rsc.org Furans are notable in this context as they can be derived from biomass, serving as crucial intermediates in the conversion of biological feedstocks into fine chemicals and fuels. rsc.orgrsc.org

Future research should prioritize the development of sustainable methods for synthesizing 1-Furan-3-yl-4-methyl-pentan-3-one. A promising avenue involves the adaptation of biomass conversion processes. For instance, chitin (B13524), the second most abundant biomass on Earth, can be converted into the nitrogen-containing furan (B31954) derivative 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.org This highlights the potential of using abundant, renewable feedstocks to create functionalized furans. Exploring pathways from C5 and C6 sugars, which can be catalytically converted to various furan compounds, could provide a green route to the necessary precursors. researchgate.net

Efforts should also focus on improving traditional synthetic routes like the Paal-Knorr and Feist-Bénary syntheses by incorporating sustainable practices. pharmaguideline.com This could involve using greener solvents, reducing energy consumption, and employing recyclable catalysts. One-pot reactions that combine multiple synthetic steps, such as the coupling of chitin hydrolysis with GlcNAc dehydration to produce 3A5AF, offer a model for efficient and economically viable production under mild conditions. rsc.org Such integrated processes minimize waste and simplify purification, aligning with the goals of sustainable chemistry. researchgate.net

| Sustainable Approach | Description | Potential Application for this compound Synthesis |

| Biomass-Derived Feedstocks | Utilization of renewable resources like sugars (e.g., fructose, glucose) and chitin to produce furan precursors. rsc.orgrsc.orgresearchgate.net | Development of a synthetic pathway starting from biomass-derived furfural (B47365) or related platform molecules. |

| Green Catalysis | Employing non-toxic, recyclable catalysts, such as solid acids or biocompatible catalysts, to replace hazardous reagents. researchgate.net | Using solid acid catalysts for the cyclization/dehydration step, replacing traditional mineral acids. |

| One-Pot Synthesis | Designing a sequence of reactions in a single reactor to minimize intermediate isolation, solvent use, and waste generation. rsc.org | A one-pot procedure could involve the formation of a 1,4-dicarbonyl precursor followed by in-situ cyclization. |

| Energy Efficiency | Utilizing milder reaction conditions (lower temperatures and pressures) through highly active catalysts or alternative energy sources like microwaves. researchgate.net | Catalytic systems that operate at or near room temperature would significantly reduce the energy footprint of the synthesis. |

Exploration of Novel Catalyst Systems for Enhanced Selectivity and Efficiency

A significant challenge in furan chemistry is achieving regioselectivity, particularly for the synthesis of 3-substituted furans, as electrophilic substitution and metalation reactions typically favor the C2 and C5 positions. acs.org The development of novel catalyst systems is paramount to efficiently and selectively synthesize this compound.

Transition metal catalysis has emerged as a powerful tool for furan synthesis. ijsrst.com Catalysts based on palladium, copper, gold, ruthenium, and rhodium have been successfully employed in various cyclization, cross-coupling, and C-H activation reactions. organic-chemistry.orgwustl.edu For instance, rhodium acetate (B1210297) with triphenylphosphine (B44618) has been used for the regioselective hydroformylation of propargylic alcohols to yield 3-substituted furans. researchgate.net Similarly, chromium(II)-based catalysts have been shown to mediate the reductive annulation of propargyl ethers to produce 3-substituted furans. acs.org The hydroxymethyl group at the C3 position of furan has been demonstrated to be an effective directing group for regioselective C-H arylation at the C2 position using a palladium catalyst, a principle that could be adapted for functionalizing a pre-existing 3-substituted furan core. thieme-connect.com

Bismuth triflate (Bi(OTf)₃) has been reported as an environmentally benign, cost-effective, and highly efficient catalyst for the rapid synthesis of polysubstituted furans from α-hydroxy oxetanyl ketones under mild conditions. acs.org Solid acid catalysts, such as zeolites and modified mesoporous silicates (e.g., Al-SBA-15), are particularly relevant for sustainable processes, as they are often recyclable and can facilitate the conversion of biomass-derived furans into more complex molecules. rsc.org

| Catalyst System | Reaction Type | Potential Advantage for this compound |

| Rhodium/Phosphine | Hydroformylation of propargylic alcohols researchgate.net | Offers a regioselective route to introduce the furan-3-yl moiety. |

| Chromium(II)/Mn/TMSCl | Reductive annulation of propargyl ethers acs.org | Provides a high-yield method specifically for 3-substituted furans. |

| Palladium/Copper | Cross-coupling and iodocyclization of alkynes researchgate.net | Enables the construction of the furan ring with control over substituent placement. |

| Bismuth(III) Triflate | Dehydrative cycloisomerization acs.org | An environmentally friendly and rapid catalytic system for forming substituted furan rings. |

| Ruthenium(II) | Intramolecular cyclization of vinyl diazoesters wustl.edu | Allows for the synthesis of densely functionalized furan rings. |

| Solid Acids (e.g., Zeolites) | Diels-Alder aromatization of furans rsc.org | Useful for converting biomass-derived furan precursors and are highly recyclable. |

Advanced Mechanistic Studies Employing State-of-the-Art Analytical Techniques

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols, improving yields, and controlling selectivity. Future research on this compound should incorporate advanced analytical techniques to elucidate the intricate pathways of its formation.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers for various proposed pathways. researchgate.netnih.gov For example, DFT studies on a silver-mediated furan synthesis revealed that the silver cation plays a dual role as both an oxidant and a catalyst, explaining several experimental observations. nih.gov Such computational investigations could be applied to model the formation of this compound via different catalytic cycles, helping to rationalize selectivity and guide the design of more efficient catalysts.

Spectroscopic techniques are vital for identifying reactive intermediates and monitoring reaction kinetics. In-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the species present in the reaction mixture. mdpi.com For instance, the synthesis of deuterated furan-2-carbaldehyde was optimized and characterized in detail using ¹H-, ¹³C-, and ²H-NMR. mdpi.com Kinetic studies, including the use of isotopic labeling, can further unravel the sequence of bond-forming and bond-breaking events. rsc.org Techniques such as cyclic voltammetry can also provide insights into the electronic properties and redox behavior of catalysts and intermediates in electrochemical syntheses of furan compounds. rsc.org

| Analytical Technique | Application in Furan Chemistry | Potential Insight for this compound |

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, and explaining catalyst behavior. researchgate.netnih.gov | Predicting the most favorable synthetic route and understanding the origin of regioselectivity. |

| In-situ Spectroscopy (NMR, FTIR) | Real-time monitoring of reactants, products, and intermediates. mdpi.com | Identifying transient species in the catalytic cycle and optimizing reaction conditions. |

| Kinetic Analysis | Determining reaction rates, orders, and activation parameters. rsc.org | Elucidating the rate-determining step and the influence of catalyst and substrate concentrations. |

| Isotope Labeling Studies | Tracing the path of atoms from reactants to products to clarify reaction mechanisms. mdpi.com | Confirming bond connectivities and distinguishing between different mechanistic proposals. |

| Cyclic Voltammetry | Investigating the redox properties of catalysts and substrates in electrochemical reactions. rsc.org | Assessing the feasibility of an electrochemical synthesis route and understanding electron transfer steps. |

Rational Design and Synthesis of Next-Generation Derivatives for Specialized Chemical Applications

The structure of this compound serves as an excellent starting point for the rational design and synthesis of next-generation derivatives with tailored properties for specialized applications. Furan derivatives are known to possess a wide range of biological activities and are used in the development of advanced materials. ijabbr.comnumberanalytics.com

Rational design involves a systematic approach, often guided by structure-activity relationship (SAR) studies, to modify a lead compound to enhance its desired properties. ijabbr.comiiarjournals.org By systematically altering the substituents on the furan ring or the pentanone side chain of this compound, new molecules with enhanced biological efficacy or specific material characteristics can be developed. For example, studies on furan-fused chalcones have shown that the attachment of a furan ring can significantly enhance antiproliferative activity. iiarjournals.orgnih.gov This suggests that derivatives of this compound could be explored as potential therapeutic agents. researchgate.net

In material science, furan-based compounds are used to create conjugated polymers and resins with unique electronic and thermal properties. numberanalytics.comcmu.eduntu.edu.sg The furan ring can be incorporated into larger conjugated systems to tune the optical and electronic properties of materials for applications in organic electronics. The rational design of derivatives could focus on introducing polymerizable groups or functionalities that promote self-assembly into ordered structures. Computational modeling can aid in predicting the properties of these new materials before their synthesis, accelerating the discovery process. cmu.edu

| Potential Derivative Class | Structural Modification | Targeted Application | Rationale |

| Biologically Active Analogues | Introduction of pharmacophores (e.g., amides, sulfonamides, other heterocycles) at C2 or C5 of the furan ring. | Medicinal Chemistry (e.g., anticancer, antimicrobial) researchgate.netnih.gov | Furan is a known scaffold in many bioactive compounds; modifications can tune target affinity and selectivity. ijabbr.com |

| Conjugated Polymers | Functionalization with polymerizable groups (e.g., halogens for cross-coupling) or extension of conjugation. | Organic Electronics (e.g., OFETs, OLEDs) cmu.eduntu.edu.sg | The furan ring is an electron-rich heterocycle that can be used as a building block for conductive polymers. |

| Specialized Solvents/Additives | Reduction of the ketone or modification of the alkyl chain to alter polarity and boiling point. | Green Chemistry, Polymer Science researchgate.net | Furan derivatives like tetrahydrofuran (B95107) are valuable solvents; new derivatives could offer unique properties. |

| Chiral Building Blocks | Asymmetric reduction of the ketone to create a chiral alcohol. | Asymmetric Synthesis | Provides access to enantiomerically pure compounds for use as chiral ligands or in drug synthesis. |

Q & A

Q. Q: What are the common synthetic routes for preparing 1-Furan-3-yl-4-methyl-pentan-3-one, and how are reaction conditions optimized?

A: The compound can be synthesized via alkylation or acylation of furan derivatives. For example, a ketone group may be introduced using a Friedel-Crafts acylation approach, where a furan-3-yl derivative reacts with a suitable acyl chloride (e.g., 4-methylpentan-3-one chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Temperature control (typically 0–50°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Advanced Synthesis Challenge

Q. Q: What regioselective challenges arise when introducing substituents to the furan ring during synthesis, and how can they be addressed?

A: The furan-3-yl group’s electronic and steric environment complicates regioselectivity. Unlike the more reactive 2-position, the 3-position is less nucleophilic, requiring directing groups or catalysts to enhance selectivity. Computational modeling (e.g., DFT studies) can predict reactive sites, while protecting groups (e.g., silyl ethers) may direct acylation/alkylation to the desired position .

Basic Structural Characterization

Q. Q: Which spectroscopic techniques are most effective for confirming the structure of this compound?

A:

- ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.5–7.5 ppm for protons, δ 110–150 ppm for carbons) and ketone (δ ~210 ppm for carbonyl carbon). DEPT and HSQC/HMBC experiments clarify connectivity .

- IR Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and furan (C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₄O₂) .

Advanced Structural Analysis

Q. Q: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

A: Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Advanced methods include:

- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to resolve stereochemical ambiguities.

- X-ray Crystallography : Provide unambiguous confirmation of molecular geometry .

- Variable-Temperature NMR : Detect conformational changes by analyzing shifts at different temperatures .

Basic Reactivity Studies

Q. Q: What are the dominant chemical reactions of this compound under standard laboratory conditions?

A: The ketone undergoes nucleophilic additions (e.g., Grignard reagents), while the furan ring participates in electrophilic substitutions (e.g., nitration, halogenation). Hydrogenation of the furan to tetrahydrofuran derivatives is possible with catalysts like Pd/C .

Advanced Reactivity Mechanistic Insights

Q. Q: How does the electron-donating nature of the furan ring influence the compound’s reactivity in catalytic hydrogenation?

A: The furan’s oxygen lone pairs increase electron density, potentially deactivating the ring toward electrophilic attack but enhancing interactions with metal catalysts. Kinetic studies (e.g., monitoring H₂ uptake) and DFT calculations can elucidate transition states and rate-determining steps .

Basic Biological Screening

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A:

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 or kinases using fluorometric/colorimetric substrates.

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Pharmacological Applications

Q. Q: How can computational tools predict the interaction of this compound with biological targets?

A: Molecular docking (AutoDock, Schrödinger) simulates binding to proteins (e.g., kinases, GPCRs). Pharmacophore modeling identifies critical functional groups (ketone, furan) for activity. MD simulations assess stability of ligand-receptor complexes over time .

Stability and Storage

Q. Q: What experimental conditions ensure the compound’s stability during long-term storage?

A: Store under inert gas (N₂) at –20°C in amber vials to prevent oxidation or photodegradation. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended .

Advanced Degradation Pathways

Q. Q: What are the primary degradation products of this compound under oxidative stress, and how are they characterized?

A: Oxidative cleavage of the furan ring may yield diketones or carboxylic acids. LC-MS/MS and GC-MS identify degradation products, while radical trapping experiments (e.g., using TEMPO) confirm free-radical pathways .

Green Chemistry Considerations

Q. Q: What solvent systems or catalysts improve the sustainability of synthesizing this compound?

A: Replace traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or ethanol. Catalysts like Fe³⁺-montmorillonite offer recyclable alternatives to AlCl₃ in Friedel-Crafts reactions .

Data Contradiction Resolution

Q. Q: How should researchers address discrepancies between experimental and computational spectral data?

A: Re-examine computational parameters (e.g., solvent models in DFT). Validate with experimental data from multiple techniques (e.g., IR + NMR + XRD). Collaborative databases (PubChem, DSSTox) provide reference spectra for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.